![molecular formula C19H14N6O3S2 B2471548 N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1002008-58-3](/img/structure/B2471548.png)
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H14N6O3S2 and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Sulfonamide Hybrids
Sulfonamide compounds, including those like N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, are recognized for their antimicrobial properties. The hybridization of sulfonamides with various heterocyclic moieties, such as quinoxaline, has led to a wide range of biological activities. These hybrids are especially noted for their efficacy against bacterial infections, showcasing their significance in the development of new antimicrobial agents (Ghomashi et al., 2022).
Antimalarial and Anticancer Potential
In addition to antimicrobial activity, certain sulfonamide derivatives, including those with quinoxaline moieties, have shown promising results in antimalarial and anticancer applications. Theoretical investigations and molecular docking studies suggest these compounds' effectiveness in inhibiting key biological processes related to malaria and cancer cells, demonstrating their potential in therapeutic applications (Fahim & Ismael, 2021).
Antimicrobial and Docking Studies
Further research into benzimidazole derivatives, which incorporate quinoxaline and similar moieties, has highlighted their potential in antimicrobial applications. These compounds have demonstrated significant inhibitory activity against various bacteria, further underscoring the versatility of sulfonamide-based compounds in developing new antibacterial agents. Docking studies provide insights into their mode of action, which is crucial for designing more effective antibacterial agents (Abdel-Motaal et al., 2020).
Biological Activity and Synthesis
Research on novel compounds containing the quinoxalin-2-yl moiety emphasizes their biological activity against bacterial strains. The synthesis of these compounds and their subsequent testing against Gram-positive and Gram-negative bacterial strains reveal their potential as effective antibacterial agents, further expanding the scope of sulfonamide-based compounds in medicinal chemistry (El-Gaby et al., 2003).
properties
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S2/c26-30(27,16-9-3-8-15-17(16)24-29-23-15)25-19-18(20-11-12-5-4-10-28-12)21-13-6-1-2-7-14(13)22-19/h1-10H,11H2,(H,20,21)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWUCUONIKOVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.